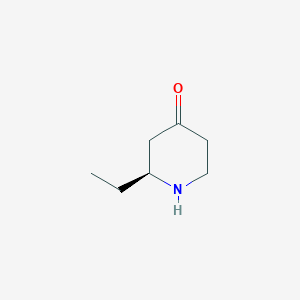

(S)-2-Ethylpiperidin-4-one

Description

Significance of Piperidin-4-one Scaffolds in Heterocyclic Chemistry

Piperidin-4-one and its derivatives are fundamental building blocks in the synthesis of a wide range of heterocyclic compounds. tandfonline.comnih.gov This six-membered nitrogen-containing ring is a prevalent structural motif found in numerous natural products and synthetic molecules with diverse biological activities. tandfonline.comijprajournal.comnih.gov The versatility of the piperidin-4-one scaffold stems from the reactivity of its carbonyl group and the nitrogen atom, which allows for various chemical modifications and the introduction of diverse substituents. tandfonline.com This adaptability makes piperidin-4-ones valuable intermediates for creating more complex molecular architectures. nih.gov

The piperidine (B6355638) ring itself is a key component in many pharmaceuticals, contributing to their biological effects. nih.govmdpi.com Consequently, the synthesis and study of piperidin-4-one derivatives have become a significant area of focus for organic and medicinal chemists. researchgate.net These compounds have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. tandfonline.comnih.govresearchgate.net The renewed interest in this nucleus has solidified the importance of piperidin-4-ones in the field of medicinal chemistry. nih.gov

Importance of Chirality in Piperidine Derivatives

Chirality, or the "handedness" of a molecule, plays a critical role in the biological activity of many drugs. thieme-connect.com The introduction of a chiral center into a piperidine ring can significantly influence a molecule's properties and its interaction with biological targets, which are themselves chiral. thieme-connect.comresearchgate.net This is because the different stereoisomers (enantiomers) of a chiral drug can have distinct pharmacological and toxicological profiles.

The significance of chirality in piperidine scaffolds is multifaceted. Introducing a chiral center can:

Modulate Physicochemical Properties: Chirality can alter properties like solubility and lipophilicity, which affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.netthieme-connect.com

Enhance Biological Activity and Selectivity: One enantiomer may bind more effectively to a specific receptor or enzyme, leading to enhanced potency and selectivity for the desired biological target. thieme-connect.comresearchgate.netthieme-connect.com

Improve Pharmacokinetic Properties: The stereochemistry of a molecule can influence its metabolic pathway and rate of clearance from the body. thieme-connect.comresearchgate.netthieme-connect.com

Given these advantages, the development of chiral piperidine-based molecules is considered a promising strategy in the quest for new and more effective therapeutic agents. thieme-connect.comresearchgate.netthieme-connect.com

Research Focus on (S)-2-Ethylpiperidin-4-one within Academic Inquiry

Within the broader class of chiral piperidin-4-ones, this compound has emerged as a compound of interest in academic and industrial research. Its specific stereochemistry and the presence of an ethyl group at the 2-position make it a valuable building block for the synthesis of more complex chiral molecules. Research into this compound often involves its synthesis, characterization, and utilization as a starting material for creating novel derivatives with potential therapeutic applications. The hydrochloride salt of this compound is often used to improve its solubility in polar solvents.

This compound: Properties and Synthesis

A deeper understanding of this compound requires an examination of its physicochemical properties and the methods used for its synthesis.

Physicochemical Properties

The properties of this compound are fundamental to its application in chemical synthesis.

| Property | Value |

| IUPAC Name | (2S)-2-Ethylpiperidin-4-one |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Canonical SMILES | CCC1CC(=O)CCN1 |

Table 1: Physicochemical Properties of this compound.

The hydrochloride salt, this compound hydrochloride, has a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . sigmaaldrich.com

Synthetic Approaches

The synthesis of chiral piperidin-4-ones like the (S)-2-ethyl derivative can be achieved through various methods. One common approach is the aza-Michael reaction, which involves the addition of an amine to an α,β-unsaturated carbonyl compound. A concise and high-yielding double aza-Michael reaction has been developed to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.gov

Stereoselective synthesis is crucial for obtaining the desired enantiomer. This often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, the synthesis of polysubstituted piperidines can be achieved with high diastereoselectivity through multi-component reactions. mdpi.com

Research Applications and Findings

The utility of this compound is demonstrated through its application in the synthesis of various derivatives and their subsequent evaluation for biological activity.

Derivatives and Their Potential Applications

The core structure of this compound can be chemically modified to produce a range of derivatives with potentially interesting properties. For example, N-acylation of the piperidine nitrogen introduces an acyl group, leading to the formation of N-acyl-piperidin-4-ones. rasayanjournal.co.in The synthesis of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues has also been reported, where the initial piperidin-4-one is first condensed with benzaldehyde (B42025) derivatives and then ethylated. benthamdirect.com

These synthetic efforts are often driven by the pursuit of new therapeutic agents. For instance, piperidin-4-one derivatives have been investigated for their potential as:

Anticancer Agents: Certain 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues have shown significant anticancer activity against breast cancer cell lines. benthamdirect.com

Antimicrobial Agents: Derivatives of piperidin-4-one have been synthesized and tested for their activity against various bacterial strains. yu.edu.jo

NLRP3 Inflammasome Inhibitors: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for its ability to inhibit the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases. mdpi.com

The following table provides examples of research findings related to derivatives of the piperidin-4-one scaffold.

| Derivative Class | Research Focus | Key Findings |

| 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-ones | Anticancer and antioxidant activity | One analogue showed significant anticancer activity against a breast cancer cell line (MCF-7) and comparable antioxidant activity to ascorbic acid. benthamdirect.com |

| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-one derivatives | Antimicrobial activity | A thiosemicarbazide (B42300) derivative of this compound exhibited higher antimicrobial activity against Staphylococcus aureus and Enterobacter sp. than its precursor. yu.edu.jo |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 inflammasome inhibition | Certain derivatives were found to inhibit IL-1β release in human macrophages in a concentration-dependent manner. mdpi.com |

Table 2: Research Findings on Piperidin-4-one Derivatives.

This compound stands as a significant chiral building block in the fields of organic and medicinal chemistry. Its inherent chirality and the versatile piperidin-4-one scaffold provide a valuable starting point for the synthesis of complex molecules with diverse and potentially beneficial biological activities. The ongoing research into this compound and its derivatives underscores the critical role of stereochemistry in drug design and the continuous effort to develop novel therapeutic agents. The strategic use of such chiral synthons will undoubtedly continue to fuel discoveries in heterocyclic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-ethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEIRMLCUYRJCT-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC(=O)CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Stereochemistry and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds. For a chiral molecule like (S)-2-Ethylpiperidin-4-one, multi-dimensional NMR experiments are essential for unambiguous assignment of its complex proton (¹H) and carbon (¹³C) spectra, while the use of chiral auxiliaries allows for the differentiation of enantiomers.

Multi-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Conformational and Configurational Assignment

Multi-dimensional NMR techniques resolve spectral overlap and reveal intricate details about molecular structure and spatial arrangement by spreading the information across two frequency axes.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduemerypharma.com For this compound, a COSY spectrum would reveal the connectivity within the ethyl group (CH₃ to CH₂) and the spin systems within the piperidine (B6355638) ring. For instance, the proton at the C2 position would show a correlation to the adjacent CH₂ protons of the ethyl group and the C3 methylene (B1212753) protons. Similarly, the C5 protons would show correlations to the C6 protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.eduemerypharma.com This is crucial for assigning the carbon signals. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak, linking the chemical shift of the proton(s) to the chemical shift of its attached carbon. researchgate.netyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). sdsu.edu This technique is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this compound would include cross-peaks between the ethyl protons and the C2 carbon of the ring, and crucially, between the protons on C3 and C5 and the carbonyl carbon at C4, confirming the placement of the ketone functionality.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comnih.gov NOESY is vital for determining stereochemistry and conformation. The piperidine ring typically adopts a chair conformation. wikipedia.org NOESY can distinguish between axial and equatorial protons. For the (S)-enantiomer, the spatial relationship between the proton on the stereocenter (C2) and adjacent protons on the ring and the ethyl group can be established. This data helps determine the preferred orientation (axial or equatorial) of the ethyl substituent, which is generally more stable in the equatorial position to minimize steric hindrance. wikipedia.org

Table 1: Hypothetical Multi-Dimensional NMR Correlations for this compound This table presents expected correlations for structural elucidation.

| Proton Position | Expected COSY Correlations (H-H) | Expected HSQC Correlation (C-H) | Expected Key HMBC Correlations (C-H) | Expected Key NOESY Correlations (H-H, Spatial) |

|---|---|---|---|---|

| H2 | H3, Ethyl-CH₂ | C2 | C3, C4, C6, Ethyl-CH₂, Ethyl-CH₃ | Axial H3, Axial H6, Ethyl-CH₂ |

| H3 (axial/equatorial) | H2, H3' | C3 | C2, C4, C5 | H2, Axial/Equatorial H5 |

| H5 (axial/equatorial) | H6, H5' | C5 | C3, C4, C6 | Axial/Equatorial H3, Axial/Equatorial H6 |

| H6 (axial/equatorial) | H5, H6' | C6 | C2, C5 | H2, Axial/Equatorial H5 |

| Ethyl-CH₂ | H2, Ethyl-CH₃ | Ethyl-CH₂ | C2, C3, Ethyl-CH₃ | H2, H3 |

Chiral Shift Reagents in NMR Spectroscopy for Enantiomeric Discrimination

To analyze the enantiomeric purity of a sample, NMR spectroscopy can be used in conjunction with a chiral auxiliary, such as a Chiral Shift Reagent (CSR). CSRs are typically lanthanide complexes that can reversibly bind to the analyte. researchgate.net This binding forms transient diastereomeric complexes, which have different NMR spectra. koreascience.kr

For this compound, a lanthanide-based CSR would likely coordinate to the nitrogen atom's lone pair of electrons or the carbonyl oxygen. In a racemic sample of 2-Ethylpiperidin-4-one (B7901804), this interaction would cause the signals of the (R)- and (S)-enantiomers to resonate at slightly different frequencies (chemical shifts). koreascience.krnih.gov The result is a splitting of formerly equivalent peaks in the ¹H NMR spectrum. The relative integration of these newly separated peaks allows for a precise quantification of the enantiomeric excess (ee). nih.gov Chiral acids or crown ethers can also be used to form diastereomeric salts or complexes that result in observable spectral differences between enantiomers. nih.gov

Table 2: Illustrative Effect of a Chiral Shift Reagent on the ¹H NMR Spectrum of a Racemic 2-Ethylpiperidin-4-one Sample This table shows a hypothetical splitting of a proton signal upon addition of a CSR.

| Analyte | Observed Proton Signal | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) | Chemical Shift Non-equivalence (ΔΔδ) (ppm) |

|---|---|---|---|---|

| (R)-2-Ethylpiperidin-4-one | Proton at C2 | e.g., 3.10 (single signal) | 3.25 | 0.05 |

| This compound | 3.30 |

Chiral Chromatography

Chiral chromatography is a cornerstone of enantioselective analysis, providing a physical separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention or migration times.

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral GC is a highly sensitive method for separating volatile chiral compounds. The separation occurs in a capillary column coated with a CSP. For a compound like this compound, which contains both a basic nitrogen and a ketone, CSPs based on cyclodextrin (B1172386) derivatives are often effective. The enantiomers partition differently into the chiral stationary phase due to differential formation of transient inclusion complexes, resulting in distinct retention times (tᵣ). This allows for both the identification and quantification of each enantiomer in a mixture.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is one of the most widely used methods for enantioseparation. researchgate.net The technique employs a column packed with a CSP. For piperidine derivatives, polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support) are particularly successful. nih.gov The separation mechanism relies on a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral stationary phase. nih.gov The differential strength of these interactions causes one enantiomer to be retained longer on the column than the other, resulting in separation. By comparing the retention time of an unknown sample to that of a pure standard of this compound, its identity and enantiomeric purity can be confirmed.

Table 3: Representative Chiral HPLC Method for Separation of 2-Ethylpiperidin-4-one Enantiomers This table provides a hypothetical set of conditions for chiral HPLC analysis.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (tᵣ) for (R)-enantiomer | e.g., 8.5 min |

| Retention Time (tᵣ) for (S)-enantiomer | e.g., 10.2 min |

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis (CE) is a high-resolution separation technique that uses a narrow-bore fused-silica capillary. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (buffer). nih.gov For basic compounds like piperidines, cyclodextrins and their derivatives are commonly used as chiral selectors. nih.gov The two enantiomers form transient diastereomeric inclusion complexes with the chiral selector, which have different effective mobilities in the applied electric field. nih.gov This difference in mobility leads to different migration times, allowing for their separation and quantification. mdpi.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Enantiomeric Excess Determination and Absolute Configuration

Vibrational Optical Activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), have become powerful tools for the stereochemical analysis of chiral molecules in the solution phase. nih.govresearchgate.net These methods offer a potent alternative to X-ray crystallography, especially when dealing with non-crystalline samples like oils or liquids. nih.govresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, while ROA measures the difference in Raman scattering intensity for left and right circularly polarized incident light. researchgate.netnih.gov For a chiral molecule, the VCD and ROA spectra of its two enantiomers are mirror images—equal in magnitude but opposite in sign. researchgate.netnih.gov This property is the foundation for their use in stereochemical analysis.

The absolute configuration of a compound like this compound can be unequivocally determined by comparing its experimental VCD or ROA spectrum with a spectrum predicted computationally for a specific enantiomer (e.g., the S-enantiomer). americanlaboratory.com These theoretical spectra are typically calculated using ab initio or density functional theory (DFT) methods. nih.govamericanlaboratory.com A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com This combined experimental-theoretical approach has been successfully applied to a wide range of small organic and pharmaceutical molecules. nih.govyoutube.com

Beyond absolute configuration, VOA techniques, particularly ROA, have been developed into highly accurate methods for determining enantiomeric excess (ee). mdpi.com The intensity of the VOA signal is directly proportional to the concentration difference between the two enantiomers in a mixture. By constructing calibration curves or using chemometric methods like partial least squares (PLS) regression, ROA can provide quantitative measurements of enantiomeric purity with high precision. mdpi.comchemrxiv.orgchemrxiv.orgresearchgate.net This makes it a valuable tool for monitoring the progress of asymmetric reactions and for the quality control of enantiopure compounds.

| Feature | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) |

|---|---|---|

| Principle | Differential absorption of left vs. right circularly polarized infrared light. nih.gov | Differential intensity of Raman scattering from left vs. right circularly polarized incident light. researchgate.net |

| Primary Application | Determination of absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov | Determination of absolute configuration and high-accuracy determination of enantiomeric excess. nih.govmdpi.com |

| Methodology for AC | Comparison of experimental spectrum with DFT-calculated spectrum of a known enantiomer. americanlaboratory.com | Comparison of experimental spectrum with DFT-calculated spectrum of a known enantiomer. nih.gov |

| State of Sample | Solution, neat liquids, oils. nih.gov Can also be applied to solid-state samples. chemrxiv.orgchemrxiv.org | Aqueous and organic solutions, neat liquids. mdpi.comnih.gov |

| Key Advantage | Does not require crystallization; sensitive to molecular conformation. nih.govyoutube.com | High sensitivity for ee determination; applicable in aqueous solutions, making it suitable for many biomolecules. mdpi.comnih.gov |

Circular Dichroism (CD) and Exciton-Coupled Circular Dichroism (ECCD) for Chiral Recognition

Electronic Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light by chiral molecules, is a fundamental technique for stereochemical analysis. nih.gov The chromophore within a chiral environment, such as the carbonyl group (C=O) in this compound, gives rise to a CD signal. While the sign of this Cotton effect can sometimes be correlated with stereochemistry through empirical rules, a more definitive and non-empirical approach is provided by Exciton-Coupled Circular Dichroism (ECCD). columbia.edu

ECCD arises from the through-space interaction of two or more spatially proximate chromophores within a chiral molecule. biologic.net This interaction, or "exciton coupling," causes the electronic transition of the chromophores to split into two new transitions, resulting in a characteristic bisignate (two-branched) CD signal, often referred to as a "couplet". columbia.edumertenlab.de The crucial aspect of ECCD is that the sign of this couplet (i.e., which branch appears at higher energy) is directly related to the chirality or sense of twist between the electric transition dipole moments of the interacting chromophores. mertenlab.de A positive exciton (B1674681) chirality (clockwise orientation) results in a positive first Cotton effect (at longer wavelength) and a negative second Cotton effect (at shorter wavelength), and vice versa for a negative chirality. columbia.edu

For a molecule like this compound, which contains only one native chromophore (the ketone), the application of ECCD would require the introduction of a second chromophore. This is typically achieved through chemical derivatization. For instance, the secondary amine of the piperidine ring could be acylated with a chromophoric carboxylic acid (e.g., p-bromobenzoic acid). The resulting N-acyl derivative would possess two chromophores—the original ketone and the newly introduced benzoate (B1203000) group. The spatial relationship between these two groups, dictated by the S-configuration at the C2 position, would generate a predictable ECCD couplet, allowing for an unambiguous assignment of the absolute configuration. biologic.net

| Concept | Description |

|---|---|

| Requirement | Two or more chromophores that are spatially close but not conjugated. mertenlab.de |

| Phenomenon | Through-space electronic interaction (exciton coupling) between the chromophores' transition dipole moments. biologic.net |

| Spectral Output | A bisignate (two-branched) CD signal, known as a Cotton effect couplet. columbia.edu |

| Interpretation | The sign of the couplet directly reflects the chirality (sense of twist) between the interacting chromophores. mertenlab.de |

| Application to this compound | Requires derivatization (e.g., N-acylation with a chromophoric acid) to introduce a second chromophore. |

Mass Spectrometry-Based Enantiomeric Excess Determination

Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), offers a rapid and highly sensitive method for determining enantiomeric excess. nih.gov Since enantiomers have identical masses, direct differentiation by MS is not possible. The strategy, therefore, relies on creating diastereomeric species that can be distinguished by mass. A common and effective approach combines the principles of kinetic resolution with mass-tagged chiral derivatizing agents. nih.govscripps.edu

In this method, the chiral analyte, such as a sample of 2-ethylpiperidin-4-one of unknown enantiomeric purity, is reacted with a mixture of two pseudo-enantiomeric chiral reagents. scripps.edu These reagents are designed to have the same chemical reactivity but different molecular weights, achieved by isotopic labeling (e.g., replacing hydrogen with deuterium) or by incorporating a "mass tag" (e.g., a methyl group vs. a hydrogen) at a position remote from the chiral center. nih.govmsstate.edu

For example, a sample of 2-ethylpiperidin-4-one could be reacted with an equimolar mixture of (R)- and (S)-mass-tagged chiral acylating agents. Due to kinetic resolution, the (S)-enantiomer of the piperidinone will react at a slightly different rate with the (R)- and (S)-acylating agents than its (R)-counterpart will. nih.govnih.gov This results in four possible products, two of which are diastereomeric pairs with distinct masses. By analyzing the relative intensities of the mass peaks corresponding to these diastereomeric product ions in the ESI-MS spectrum, the enantiomeric excess of the original piperidinone sample can be accurately calculated after appropriate calibration. nih.govscripps.edumsstate.edu This technique is powerful because it requires only small amounts of sample, is tolerant of impurities, and is amenable to high-throughput screening. nih.govscripps.edu

| Reactant 1 (Analyte) | Reactant 2 (Reagent) | Product | Observed Mass (Hypothetical) | Relative Intensity |

|---|---|---|---|---|

| This compound | (R)-Chiral Reagent (Mass = M) | (S,R)-Diastereomer | Mass 1 | I1 |

| (R)-2-Ethylpiperidin-4-one | (R,R)-Diastereomer | Mass 1 | I2 | |

| This compound | (S)-Chiral Reagent (Mass = M+Δ) | (S,S)-Diastereomer | Mass 2 | I3 |

| (R)-2-Ethylpiperidin-4-one | (R,S)-Diastereomer | Mass 2 | I4 | |

| Calculation | ee (%) is a function of the intensity ratio of the mass-differentiated product ions. |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography stands as the definitive method for the elucidation of molecular structure. It provides an unambiguous determination of the absolute configuration of a chiral molecule and offers precise information about bond lengths, bond angles, and the preferred conformation in the solid state. iucr.org Although obtaining a single crystal of sufficient quality can sometimes be a challenge, the resulting structural data is considered the "gold standard" for stereochemical assignment. chemrevlett.com

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on related piperidin-4-one derivatives provide a clear picture of its likely solid-state structure. iucr.orgnih.govias.ac.in The six-membered piperidine ring is known to overwhelmingly favor a chair conformation, as this minimizes torsional and steric strain. iucr.orgias.ac.innih.govacs.org In substituted piperidin-4-ones, the specific chair conformation and the orientation of substituents are influenced by their steric and electronic properties. For this compound, the chair conformation is expected to be the most stable. To minimize sterically unfavorable 1,3-diaxial interactions, the ethyl group at the C2 position would strongly prefer to occupy an equatorial position. The nitrogen atom is typically tetrahedral, with its lone pair potentially occupying an axial position. iucr.org The solid-state structure is further stabilized by intermolecular interactions, such as hydrogen bonds involving the N-H group and the carbonyl oxygen. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C13H17NO2 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Piperidine Ring Conformation | Chair iucr.orgnih.gov |

| Key Conformational Feature | The N-substituent occupies an equatorial position. iucr.org |

| Significance | Provides unambiguous proof of absolute configuration and solid-state conformation. |

Conformational Analysis and Computational Chemistry Studies

Theoretical Frameworks for Conformational Analysis

Computational analysis of piperidin-4-one derivatives relies on several theoretical methods, primarily Molecular Mechanics (MM) and Density Functional Theory (DFT), to predict molecular geometries, energies, and properties.

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their properties. researchgate.net It is widely used for geometry optimization, vibrational frequency analysis, and calculating electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential. researchgate.netnih.govresearchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a good balance between accuracy and computational cost for piperidin-4-one systems. nih.govresearchgate.net DFT provides a more accurate description of electronic effects that influence conformational stability compared to MM methods. researchgate.net

Molecular Mechanics (MM): MM methods use classical physics to model molecules, treating atoms as balls and bonds as springs. These force-field-based calculations are computationally less expensive than quantum mechanical methods, making them suitable for exploring the conformational space of larger molecules or for performing molecular dynamics simulations. nih.gov Force fields like COSMIC have been used to quantitatively predict the conformer energies of piperidine (B6355638) derivatives, demonstrating that electrostatic interactions can be modeled successfully using existing force fields. nih.gov

Analysis of Ring Conformations in Piperidin-4-ones

The six-membered piperidin-4-one ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common conformations are the chair, boat, and twist-boat forms.

Chair Conformation: Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation, which typically represents the lowest energy state. nih.govwikipedia.org In this conformation, substituents can occupy either axial or equatorial positions. For most substituted piperidin-4-ones, the chair form with bulky substituents in the equatorial position is the most stable, minimizing unfavorable 1,3-diaxial interactions. ias.ac.inchemrevlett.com For (S)-2-Ethylpiperidin-4-one, the chair conformation with the C2-ethyl group in an equatorial position is expected to be the most stable conformer.

Boat and Twist-Boat Conformations: The boat and twist-boat conformations are generally higher in energy than the chair form. However, they can exist in equilibrium or become significant in sterically crowded or structurally constrained molecules. ias.ac.inresearchgate.net For instance, certain N-substituted piperidin-4-ones, particularly N-nitroso derivatives, have shown evidence of existing as an equilibrium mixture of boat forms to alleviate severe steric strain that would be present in a chair conformation. ias.ac.in Single crystal XRD analysis of some highly substituted piperidin-4-one derivatives has revealed the adoption of boat or twist-boat conformations in the solid state. researchgate.netchemrevlett.comresearchgate.net

| Conformation | Relative Energy | Key Characteristics |

|---|---|---|

| Chair | Lowest | Staggered bonds, minimal angle and torsional strain. |

| Twist-Boat | Intermediate | Relieves some steric strain of the boat form. |

| Boat | Highest | Eclipsed bonds and flagpole interactions lead to high energy. |

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the piperidin-4-one ring is highly sensitive to the nature and position of its substituents. In this compound, the ethyl group at the C2 position is a primary determinant of the preferred conformation, largely due to allylic strain.

Allylic Strain (A1,3 Strain): This type of steric strain occurs in systems with a double bond (or a group with π-character, like the nitrogen lone pair in conjugation with an acyl group) and an adjacent sp³ hybridized carbon atom with a substituent. nih.gov It arises from the steric repulsion between the substituent on the sp³ carbon and a substituent on the other end of the double bond. nih.gov In the context of piperidines, the strain between a C2 substituent and an N-substituent can dictate the conformational preference. nih.govku.edu For simple N-alkyl or N-H piperidines, a chair conformation with the C2-substituent in the equatorial position is strongly favored to minimize this strain. nih.gov

Pseudoallylic Strain: When the piperidine nitrogen is acylated or bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system, increasing its sp² character and flattening the local geometry. nih.govacs.org This creates a partial double-bond character in the C-N bond, leading to "pseudoallylic strain." This strain can be strong enough to force the C2-substituent into an axial orientation to avoid steric clashes with the N-acyl group, a preference that is opposite to that in simple N-alkyl piperidines. nih.govacs.org

For this compound itself, which is not N-acylated, the equatorial conformation of the ethyl group is expected to be significantly more stable.

Quantum Mechanical Calculations

Quantum mechanical calculations provide deep insights into the electronic structure of molecules, which is directly related to their chemical reactivity and stability.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govschrodinger.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more polarizable and reactive. nih.govscirp.org DFT calculations are commonly used to determine these energy levels. nih.govresearchgate.net For piperidin-4-one derivatives, the gap provides information on the potential for intramolecular charge transfer, which can be responsible for the bioactivity of the molecule. scirp.org

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| N-methyl-4-piperidone curcumin (B1669340) analog (C1) | -5.63 | -1.29 | 4.34 | researchgate.net |

| N-benzyl-4-piperidone curcumin analog (C6) | -5.75 | -1.32 | 4.43 | researchgate.net |

| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one | - | - | 4.6880 | nih.gov |

Note: Data is for illustrative analogs; specific values for this compound would require dedicated calculation.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.deresearchgate.net It is calculated by determining the force acting on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de Different colors represent different values of electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net For a piperidin-4-one, the MEP surface typically shows a region of high negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic interaction or hydrogen bonding. researchgate.nettandfonline.com

Molecular Dynamics Simulations in Conformational and Interaction Studies

While static calculations like geometry optimization identify energy minima, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent). researchgate.netnih.gov

For piperidine derivatives, MD simulations are used to:

Confirm the stability of conformations predicted by static DFT or MM calculations. researchgate.net

Study the transitions between different conformers (e.g., chair-flipping).

Analyze interactions with solvent molecules or biological targets, such as proteins. researchgate.netnih.gov

Calculate properties like the root-mean-square deviation (RMSD) to quantify the stability of a molecule's conformation in a particular environment over the simulation time. nih.gov

These simulations are crucial for understanding how this compound might behave in a biological system, complementing the information gained from static computational models. researchgate.net

Chemical Transformations and Derivatization of the Piperidin 4 One Core

Modifications at the Carbonyl Group (e.g., Oxime and Hydrazone Formation)

The carbonyl group at the C4 position of the piperidin-4-one ring is a key site for a variety of chemical transformations, most notably the formation of oximes and hydrazones. These reactions involve the condensation of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively, leading to the formation of a C=N double bond.

Oxime Formation: The reaction of (S)-2-Ethylpiperidin-4-one with hydroxylamine hydrochloride in the presence of a base, or with hydroxylamine itself, yields the corresponding piperidin-4-one oxime. This transformation converts the carbonyl group into an oxime functional group (-C=N-OH). The reaction is typically carried out in a protic solvent like ethanol. The resulting oximes can exist as E and Z isomers, and their formation can be influenced by steric and electronic factors of the substituents on the piperidine (B6355638) ring. Oxime derivatives of substituted piperidin-4-ones have been synthesized and studied for their potential biological activities.

Hydrazone Formation: Similarly, condensation of this compound with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. This reaction is a common method for the derivatization of ketones. The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further synthetic transformations. For instance, hydrazones derived from piperidin-4-ones have been utilized in the synthesis of various heterocyclic systems.

Below is a table summarizing these carbonyl group modifications:

| Reagent | Product Type | General Reaction Conditions |

| Hydroxylamine (NH₂OH) | Oxime | Basic or neutral pH, typically in an alcohol solvent. |

| Hydrazine (N₂H₄) | Hydrazone | Mildly acidic conditions, often in an alcohol solvent. |

| Substituted Hydrazines (e.g., R-NHNH₂) | Substituted Hydrazone | Varies depending on the hydrazine derivative, often in an alcohol solvent. |

Reactions Involving the Nitrogen Atom (e.g., N-Alkylation, N-Amidation)

The secondary amine nitrogen in the piperidine ring of this compound is a nucleophilic center and readily undergoes a variety of reactions, including N-alkylation and N-amidation (or N-acylation). These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through several methods. A common approach involves the reaction of the piperidin-4-one with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534). The base serves to deprotonate the secondary amine, increasing its nucleophilicity. Another powerful method is reductive amination, where the piperidin-4-one is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This one-pot procedure forms an intermediate iminium ion which is then reduced to the N-alkylated product.

N-Amidation (N-Acylation): The nitrogen atom can also be acylated to form N-amides. This is typically accomplished by treating the piperidin-4-one with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) would yield the N-acetyl derivative. These N-acyl derivatives are generally stable and can alter the electronic properties and conformational preferences of the piperidine ring.

The following table outlines common reagents and conditions for these nitrogen-centered reactions:

| Reaction Type | Reagent | Base/Catalyst | Typical Solvents |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | Acetonitrile, DMF |

| Reductive Amination | Aldehyde/Ketone (R'COR'') | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, Methanol |

| N-Amidation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | Dichloromethane, THF |

| N-Amidation | Acid Anhydride ((RCO)₂O) | Et₃N, Pyridine | Dichloromethane, THF |

Transformations of the C2-Ethyl Substituent and Other Alkyl Groups

The ethyl group at the C2 position of this compound, being a simple alkyl substituent, is generally less reactive than the carbonyl or amino functionalities. However, under specific conditions, it can undergo chemical transformations. The reactivity of the C-H bonds at the C2 position is influenced by the adjacent nitrogen atom.

Functionalization of the α-carbon to the nitrogen (the C2 position) in N-substituted piperidines can be achieved through methods that proceed via an iminium ion intermediate. For instance, oxidation of the tertiary amine (after N-alkylation of the piperidin-4-one) can lead to the formation of an enamine or an iminium ion, which can then be trapped by a nucleophile. This would allow for the introduction of new substituents at the C2 position or modification of the existing ethyl group.

Direct functionalization of the ethyl group itself, without involving the piperidine ring, is more challenging and would typically require radical-based reactions. For example, free-radical halogenation could introduce a halogen onto the ethyl chain, which could then be displaced by other nucleophiles. However, such reactions may lack selectivity and could lead to a mixture of products. More controlled transformations would likely involve multi-step sequences.

Regioselective and Stereoselective Functionalization of the Piperidin-4-one Ring

The functionalization of the piperidin-4-one ring at positions other than the nitrogen and carbonyl carbon requires careful control of regioselectivity and stereoselectivity, especially given the pre-existing stereocenter at C2. The most common sites for such reactions are the α-carbons to the carbonyl group (C3 and C5).

Reactions at the α-Carbons (C3 and C5): The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. The regioselectivity of enolate formation is a key consideration. In an asymmetrically substituted piperidin-4-one like this compound, two different enolates can potentially be formed: the kinetic enolate (at the less substituted C5 position) and the thermodynamic enolate (at the more substituted C3 position). The choice of base, solvent, and temperature can influence which enolate is predominantly formed. For example, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate.

Once the enolate is formed, it can react with various electrophiles, such as alkyl halides, to introduce new substituents at the C3 or C5 position. The stereochemical outcome of this alkylation is crucial. The incoming electrophile will approach the enolate from either the axial or equatorial face of the piperidine ring. The stereochemistry of the existing C2-ethyl group will direct the approach of the electrophile, leading to diastereoselective formation of the product. The precise stereochemical outcome will depend on the conformation of the piperidine ring and the transition state of the reaction.

The table below summarizes key aspects of regioselective and stereoselective functionalization:

| Reaction Type | Key Intermediate | Regiocontrol | Stereocontrol |

| α-Alkylation | Enolate | Kinetic vs. Thermodynamic conditions (Base, Temp., Solvent) | Diastereoselective addition directed by the C2-substituent. |

| Mannich Reaction | Enamine/Enolate | Controlled by reaction conditions. | Substrate-controlled diastereoselectivity. |

Role of S 2 Ethylpiperidin 4 One As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Other Nitrogen Heterocyclic Systems

The chemical functionalities of (S)-2-Ethylpiperidin-4-one—a secondary amine and a ketone—serve as reactive handles for its transformation into a variety of other nitrogen-containing heterocyclic systems. The development of methods for synthesizing substituted piperidines is a significant focus in modern organic chemistry. nih.gov

The ketone at the C-4 position can undergo a range of reactions. For example, alkylation at the C-3 position can be achieved, and the resulting 3-acetonyl-4-piperidone derivatives can be cyclized to form hexahydropyrindin-6-ones, which are bicyclic nitrogen heterocycles. rsc.org While this specific transformation has been explored on related 1-substituted 4-piperidones, the principle demonstrates the potential for this compound to serve as a precursor for fused ring systems.

Furthermore, the ketone allows for the introduction of substituents and the formation of new rings through various condensation and cycloaddition reactions. The secondary amine can be protected and the ketone converted to an enamine, which can then participate in reactions like the Stork enamine alkylation, further functionalizing the ring. wikipedia.org These modifications can pave the way for constructing more complex heterocyclic architectures, such as indolizidine and quinolizidine (B1214090) skeletons, which are core structures of many alkaloids.

| Functional Group | Potential Transformation | Resulting Structure Type |

| Ketone (C-4) | Wittig Olefination / Horner-Wadsworth-Emmons | Exo-methylene piperidine (B6355638) |

| Ketone (C-4) | Reductive Amination | 4-Amino-2-ethylpiperidine |

| Ketone (C-4) | Robinson Annulation | Fused bicyclic systems |

| Amine (N-1) | Acylation / Alkylation | N-Functionalized piperidines |

| Amine & Ketone | Pictet-Spengler Reaction (with suitable aldehyde) | Fused heterocyclic systems |

Scaffold for Natural Product Analogs and Alkaloids

The piperidine ring is a foundational component of numerous natural alkaloids, many of which exhibit significant biological and pharmacological activities. ajchem-a.comwikipedia.org Chiral 2-substituted piperidines, in particular, are key structural motifs in several classes of alkaloids. The use of enantiopure building blocks is crucial for the total synthesis of these stereochemically complex molecules. portico.org

This compound is an ideal scaffold for the synthesis of 3-piperidinol alkaloids, such as those isolated from plants of the Prosopis and Cassia genera. These natural products often feature substituents at both the C-2 and C-6 positions of the piperidine ring. A synthetic strategy utilizing a chiral 2-substituted piperidone building block allows for the stereocontrolled introduction of the second substituent and elaboration of the final alkaloid structure. acs.org

For instance, the synthesis of alkaloids like (–)-iso-6-cassine and the Prosopis alkaloids (–)-prosophylline and (–)-prosopinine can be envisioned starting from a chiral 2-substituted piperidone. acs.org The (S)-configuration at the C-2 position of the ethylpiperidinone building block directly translates to the stereochemistry of the final natural product, highlighting its importance in asymmetric synthesis. The ketone at C-4 provides a convenient point for modification, such as reduction to the corresponding alcohol, which is a common feature in many piperidine alkaloids.

| Alkaloid | Family | Key Structural Features Related to Scaffold |

| (–)-Iso-6-cassine | Piperidine Alkaloid | (2R, 3S, 6R)-2-Methyl-6-undecylpiperidin-3-ol |

| (–)-Prosophylline | Prosopis Alkaloid | (2R, 3S, 6R)-3-Hydroxy-2-methyl-6-(11'-hydroxydodecyl)piperidine |

| (–)-Prosopinine | Prosopis Alkaloid | (2R, 3S, 6R)-3-Hydroxy-2-methyl-6-(11'-oxododecyl)piperidine |

| (+)-Prosafrinine | Prosopis Alkaloid | (2S, 3R, 6R)-3-Hydroxy-2-methyl-6-undecylpiperidine |

The table illustrates alkaloids whose structures are based on a 2,6-disubstituted piperidine core, for which a chiral 2-substituted building block is a logical synthetic precursor. acs.org

Applications in the Synthesis of Chiral Intermediates for Advanced Materials or Reagents

The demand for chiral intermediates is driven by the need to improve the efficacy of pharmaceuticals and develop new technologies. nih.gov While the primary documented application of chiral piperidones is in natural product synthesis, the structural features of this compound lend themselves to potential applications in the creation of chiral reagents or advanced materials.

The chiral piperidine framework can be incorporated into ligands for asymmetric catalysis. By modifying the ketone and amine functionalities, it is possible to synthesize bidentate or tridentate ligands. For example, reduction of the ketone to a hydroxyl group would create a chiral amino alcohol, a privileged structural motif in many successful chiral catalysts and auxiliaries. The stereocenter at C-2 would be positioned to influence the stereochemical outcome of reactions catalyzed by a metal complex bearing such a ligand.

Additionally, chiral monomers are essential for the synthesis of stereoregular polymers with unique properties, such as chiral recognition capabilities used in chromatography or specialized optical properties. This compound could potentially be converted into a functionalized monomer. For example, derivatization at the nitrogen with a polymerizable group (like a vinyl or acryloyl moiety) would create a chiral monomer whose polymerization could lead to advanced materials. While these applications are less documented than its role in alkaloid synthesis, the compound's inherent chirality and functional group versatility make it a promising candidate for future exploration in materials science and reagent development.

Structure Activity Relationship Sar Principles of Piperidin 4 One Scaffolds in Receptor Interaction Studies

Impact of Stereochemistry on Molecular Recognition and Binding Specificity

Stereochemistry is a critical determinant of a molecule's biological activity, governing how it fits into the three-dimensional space of a receptor's binding pocket. For piperidin-4-one derivatives, the spatial arrangement of atoms can profoundly affect molecular recognition and binding specificity.

The chirality of substituents on the piperidine (B6355638) ring dictates the orientation of functional groups, which in turn affects the potential for specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with receptor residues. Research on various piperidin-4-one derivatives has established the significant role of stereochemical configurations on their biological profiles, including antibacterial, antifungal, and anthelmintic activities. nih.gov For instance, the synthesis of specific stereoisomers, such as (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol from a cis-3-alkyl-2,6-diarylpiperidin-4-one precursor, highlights the importance of controlling stereochemistry to achieve desired biological effects. nih.gov

The table below summarizes key findings on the impact of stereochemistry on the activity of piperidine-containing compounds.

| Compound Class | Key Stereochemical Feature | Impact on Biological Activity | Reference |

| 3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol | (2S,3R,4S,6R) configuration | Influences antibacterial, antifungal, and anthelmintic activities. | nih.gov |

| Pyrrolidine-based CDK2 inhibitors | (S)-chirality of the amine group | Necessary for maintaining high CDK2 potency. | acs.org |

Influence of Substituent Position and Nature on Potential Interaction Profiles

The position and chemical nature of substituents on the piperidin-4-one ring are fundamental to its interaction profile with biological targets. Modifications at different positions can alter a compound's affinity, selectivity, and functional activity (e.g., agonist vs. antagonist).

Studies on N-piperidinyl indoles have shown that substitution at the 2-position versus the 3-position of the indole (B1671886) moiety significantly affects not only binding affinities for the primary target (Nociceptin Opioid Receptor, NOP) but also selectivity against other receptors like the µ-opioid receptor (MOP). nih.gov Generally, 2-substituted indoles displayed higher NOP binding affinities and acted as full agonists, whereas 3-substituted analogs were partial agonists. nih.gov This suggests that the position of a substituent can dictate the ligand's ability to stabilize a specific active conformation of the receptor. Molecular docking studies propose that these differences may arise from the ligand's ability to occupy a minor hydrophobic pocket within the receptor. nih.gov

For the (S)-2-Ethylpiperidin-4-one scaffold, the ethyl group at the C2 position is a key determinant of its SAR. The nature of this substituent (aliphatic, hydrophobic) and its specific location adjacent to the nitrogen atom will influence how the molecule interacts with a receptor's binding site. The effect of substituents is often governed by local, direct interactions with the proximal part of the binding partner rather than by inducing changes throughout the entire aromatic system. nih.gov Therefore, the ethyl group at C2 would be expected to engage in direct hydrophobic or van der Waals interactions with a corresponding pocket in the receptor.

The nature of the substituent on the piperidine nitrogen also dramatically influences activity. For example, in a series of 4-aroylpiperidines, modifying the N-substituent from a benzyl (B1604629) group to various substituted benzyl groups led to significant changes in affinity for sigma-1 receptors. nih.gov

The following table details how substituent placement and type affect receptor interactions in piperidine-related scaffolds.

| Scaffold | Substituent Position | Nature of Substituent | Effect on Interaction Profile | Reference |

| N-piperidinyl indoles | 2-position vs. 3-position of indole | Hydroxymethyl | 2-substitution led to higher NOP binding affinity and full agonism. | nih.gov |

| N-piperidinyl indoles | 2-position of indole | Various | Influenced binding affinity at the µ-opioid receptor (MOP). | nih.gov |

| Stacked aromatic dimers | General | Electron-withdrawing vs. donating | Effects are due to local, direct interactions rather than π-system polarization. | nih.gov |

| 4-aroylpiperidines | N1-position of piperidine | Substituted benzyl halides | Modulated affinity and selectivity for sigma-1 receptors. | nih.gov |

Conformational Effects on Ligand-Receptor Interactions and Molecular Shape

The ethyl group at the C2 position of this compound will also adopt either an axial or equatorial position, influencing the ligand's three-dimensional shape. The energetic preference for one conformation over another pre-organizes the ligand for receptor binding. A ligand that already exists in a low-energy conformation that matches the receptor's binding site geometry will bind with higher affinity.

Conformational restriction is a known strategy to enhance receptor selectivity. For example, spirocyclic compounds, which have significantly reduced conformational freedom, can derive their receptor selectivity from their inability to adopt a wide range of molecular conformations. nih.gov This rigidity ensures that the molecule presents its binding motifs to the receptor in a consistent and optimal orientation. Understanding the conformational preferences of ligands is therefore crucial for designing potent and selective molecules. researchgate.net

The interplay between the piperidine ring's chair conformation and the orientation of its substituents defines the molecular shape presented to the receptor. This shape complementarity is a cornerstone of ligand-receptor interactions.

Strategies for Modulating Physicochemical Properties through Structural Modifications to Enhance Intermolecular Interactions

Structural modifications to the piperidin-4-one scaffold can be strategically employed to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding potential. These properties are critical for optimizing a ligand's ability to form strong intermolecular interactions with its receptor target.

One common strategy is the introduction of polar functional groups to enhance aqueous solubility and provide additional hydrogen bonding opportunities. For instance, sulfonation, the addition of a sulfonic acid group (-SO3H), is a versatile method to dramatically increase water solubility and introduce a strongly acidic functionality capable of participating in hydrogen bonding and ionic interactions. mdpi.com

Another approach is cocrystallization, where the active pharmaceutical ingredient (API) is combined with a benign coformer to create a new crystalline solid with improved physicochemical properties. nih.gov This technique can enhance solubility and dissolution rates without covalently altering the pharmacologically active molecule. nih.govnih.gov

In the context of this compound, modifications could be envisioned at several positions to fine-tune its properties.

N1-Position : Introducing substituents on the piperidine nitrogen can alter lipophilicity and basicity, and provide vectors for additional interactions. For example, adding a group capable of hydrogen bonding could form a key interaction with a receptor. nih.gov

C3/C5-Positions : Substitution at the positions alpha to the carbonyl group can influence the molecule's electronic properties and shape. For example, introducing 3,5-bis(benzylidene) moieties has been explored to create curcumin (B1669340) mimics with enhanced antiproliferative properties. nih.gov

Carbonyl Group : The ketone at the C4 position can be reduced to a hydroxyl group, introducing a potent hydrogen bond donor/acceptor. This modification transformed 4-aroylpiperidines into 4-(α-hydroxyphenyl)piperidines, which altered their binding profiles at sigma receptors. nih.gov

These structural modifications directly impact the potential for intermolecular interactions. Quantitative structure-activity relationship (QSAR) studies have revealed that for some 1,4-disubstituted piperidine analogues, sigma-1 receptor binding is driven primarily by hydrophobic interactions, highlighting the importance of optimizing properties like the solvent-accessible surface area. nih.gov

The table below outlines strategies for modifying piperidin-4-one scaffolds to enhance interaction-relevant properties.

| Modification Strategy | Structural Change | Effect on Physicochemical Properties | Consequence for Intermolecular Interactions | Reference(s) |

| Functional Group Addition | Introduction of sulfonic acid groups | Increases aqueous solubility | Provides new sites for hydrogen bonding and ionic interactions. | mdpi.com |

| Reduction of Carbonyl | C4-ketone to C4-hydroxyl | Increases polarity, adds H-bond donor/acceptor | Alters binding mode and potential for polar contacts. | nih.gov |

| N-Substitution | Addition of various groups to N1 | Modulates lipophilicity, basicity, and steric profile | Can introduce new hydrophobic or polar interactions, and orient the core scaffold. | nih.govnih.gov |

| Cocrystallization | Formation of a cocrystal with a coformer | Enhances solubility and dissolution rate | Improves bioavailability without covalent modification of the pharmacophore. | nih.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Enantioselective Synthetic Methodologies

The efficient and sustainable synthesis of enantiopure (S)-2-Ethylpiperidin-4-one is a primary focus for future research. While classical methods exist, there is a significant push towards developing greener, more atom-economical, and highly selective catalytic processes.

Future research in this area is expected to concentrate on several key strategies:

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based catalysts. Future work will likely explore the development of novel chiral amines, Brønsted acids, or hydrogen-bond donors to catalyze the asymmetric synthesis of 2-alkyl-substituted piperidin-4-ones. These methods often proceed under mild conditions and are tolerant of a wide range of functional groups.

Biocatalysis: Enzymes, such as transaminases and dehydrogenases, are increasingly being engineered for the synthesis of chiral amines and ketones. A promising future direction is the development of specific enzyme variants that can catalyze the asymmetric synthesis of this compound or its precursors with high enantioselectivity and under environmentally benign aqueous conditions. Dynamic kinetic resolution coupled with enzymatic transamination is a particularly powerful approach for converting a racemic starting material into a single enantiomer of the desired product. nih.gov

Transition-Metal Catalysis: Advances in transition-metal catalysis, particularly with earth-abundant metals like iron and copper, are expected to yield novel enantioselective methods. nih.gov Research will likely focus on the design of new chiral ligands that can effectively control the stereochemistry of reactions such as asymmetric hydrogenation of corresponding pyridinium (B92312) salts or intramolecular hydroamination of suitable aminoalkenes. nih.gov

Flow Chemistry: The integration of enantioselective catalysis with continuous flow technologies presents an opportunity for the safe, scalable, and efficient production of this compound. Future research will likely focus on the development of robust and recyclable catalytic systems suitable for flow reactors.

| Methodology | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, mild conditions, high functional group tolerance. | Design of novel chiral catalysts and reaction pathways. |

| Biocatalysis | High enantioselectivity, green reaction conditions (aqueous media). | Enzyme engineering and dynamic kinetic resolution strategies. nih.gov |

| Transition-Metal Catalysis | High catalytic activity and turnover numbers. | Development of catalysts based on earth-abundant metals and novel chiral ligands. nih.govnih.gov |

| Flow Chemistry | Scalability, safety, and process intensification. | Heterogenization of catalysts and optimization of flow reaction conditions. |

Advanced Computational Modeling for Chiral Recognition and Reactivity Prediction

Computational chemistry is poised to play an increasingly integral role in understanding and predicting the behavior of chiral molecules like this compound. Advanced modeling techniques can provide deep insights into the factors governing stereoselectivity and reactivity, thereby accelerating the development of new synthetic methods and applications.

Emerging research avenues in this domain include:

Predictive Models for Enantioselectivity: The development of accurate and reliable computational models to predict the enantiomeric outcome of catalytic reactions is a major goal. By employing quantum mechanics (QM) and machine learning (ML) algorithms, researchers can build models that correlate catalyst structure and reaction conditions with enantioselectivity. rsc.org This will enable the in silico screening of catalysts for the synthesis of this compound, significantly reducing experimental effort.

Modeling of Chiral Recognition: Understanding how chiral molecules interact with biological targets or other chiral molecules is crucial for drug design. Molecular dynamics (MD) simulations and free energy calculations can be used to model the binding of this compound and its derivatives to protein active sites, providing a rational basis for designing more potent and selective ligands. researchgate.net

Reactivity Prediction: Computational tools can be used to predict the reactivity of different positions on the piperidin-4-one scaffold. This information is valuable for planning synthetic routes for the diversification of the core structure. For instance, calculations can help predict the most likely site for nucleophilic or electrophilic attack, guiding the design of new chemical transformations.

| Computational Technique | Application to this compound | Expected Outcome |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and transition states for enantioselective syntheses. | Rational design of more efficient and selective catalysts. |

| Machine Learning (ML) | Development of predictive models for enantioselectivity based on large datasets. rsc.org | Rapid in silico screening of catalysts and reaction conditions. |

| Molecular Dynamics (MD) | Simulation of the binding of this compound derivatives to biological targets. researchgate.net | Understanding the principles of molecular recognition and guiding lead optimization. |

Exploration of New Chemical Transformations for Diversification of Piperidin-4-one Derivatives

The piperidin-4-one scaffold is a versatile template for chemical diversification. Future research will focus on developing novel chemical transformations to access a wider range of derivatives with diverse biological activities. The ability to selectively functionalize different positions of the ring is a key objective. nih.gov

Key areas for future exploration include:

C-H Functionalization: Direct C-H activation and functionalization offer a highly atom-economical approach to modifying the piperidin-4-one core. Research will likely target the development of regioselective and stereoselective methods for introducing new substituents at various positions on the ring, bypassing the need for pre-functionalized substrates. nih.govresearchgate.net

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) provide a powerful tool for rapidly building molecular complexity. The development of novel MCRs involving the piperidin-4-one scaffold will enable the efficient synthesis of diverse libraries of compounds for high-throughput screening. rug.nl

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. Future research will likely explore the use of photoredox catalysis to enable novel transformations of the piperidin-4-one scaffold, such as radical additions and cross-coupling reactions. researchgate.net

Ring-Distortion and Expansion/Contraction Strategies: The development of methods to modify the piperidine (B6355638) ring itself, through ring-opening, ring-closing, or rearrangement reactions, will lead to the synthesis of novel heterocyclic systems with unique three-dimensional shapes.

| Transformation Type | Potential for Diversification | Example Application |

| C-H Functionalization | Introduction of aryl, alkyl, and other functional groups at various ring positions. nih.govresearchgate.net | Late-stage modification of complex molecules containing the piperidin-4-one core. |

| Multicomponent Reactions | Rapid assembly of complex structures from simple starting materials. rug.nl | Generation of compound libraries for drug discovery. |

| Photoredox Catalysis | Access to novel radical-based transformations under mild conditions. researchgate.net | Functionalization with groups that are difficult to introduce using traditional methods. |

| Ring-Distortion | Synthesis of novel bicyclic or spirocyclic scaffolds. | Exploration of new chemical space for drug discovery. |

Integration of High-Throughput Screening with Enantiomeric Analysis Techniques

The discovery of new applications for this compound and its derivatives will be accelerated by the integration of high-throughput screening (HTS) with advanced analytical techniques for chiral molecules. This combination will allow for the rapid identification of compounds with desired biological activities and the determination of their enantiomeric purity. purdue.edu

Future developments in this area will likely involve:

Miniaturized Screening Platforms: The use of microfluidic and lab-on-a-chip technologies will enable the screening of large compound libraries in a miniaturized and automated fashion, reducing reagent consumption and increasing throughput.

Advanced Chiral Separation Techniques: The development of faster and more efficient methods for chiral separation, such as supercritical fluid chromatography (SFC) and advanced capillary electrophoresis (CE) techniques, will be crucial for the high-throughput enantiomeric analysis of screening hits. jiangnan.edu.cnacs.orgmdpi.com

Label-Free Detection Methods: The development of label-free detection methods, such as mass spectrometry and surface plasmon resonance (SPR), will allow for the direct detection of binding events between chiral molecules and their targets without the need for fluorescent or radioactive labels.

| Technology | Role in Drug Discovery | Future Trend |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of piperidin-4-one derivatives for biological activity. purdue.edu | Increased use of phenotypic and target-based screening in combination. |

| Chiral Chromatography (SFC, HPLC) | Determine the enantiomeric purity of synthetic intermediates and final compounds. jiangnan.edu.cnacs.orgmdpi.com | Development of novel chiral stationary phases for improved resolution and speed. |

| Mass Spectrometry (MS) | High-throughput analysis of reaction outcomes and identification of screening hits. | Integration with automated synthesis platforms for real-time analysis. |

Design Principles for Enhanced Molecular Recognition and Selective Interaction based on Chiral Piperidin-4-one Scaffolds

A deeper understanding of the principles governing molecular recognition will enable the rational design of this compound derivatives with enhanced potency and selectivity for their biological targets. nih.gov This involves leveraging the chiral nature of the scaffold to achieve specific interactions within a binding site. thieme-connect.comresearchgate.netthieme-connect.com

Future research will focus on:

Structure-Based Drug Design: The increasing availability of high-resolution protein structures will facilitate the use of structure-based design approaches. Computational docking and molecular modeling will be used to design piperidin-4-one derivatives that fit optimally into the target's binding pocket and form key interactions. nih.gov

Fragment-Based Drug Design: The piperidin-4-one scaffold can serve as a starting point for fragment-based drug design. Small fragments can be grown, linked, or merged from the core scaffold to create more potent and drug-like molecules. mdpi.com

Conformational Control: The ethyl group at the C2 position influences the conformational preference of the piperidine ring. Understanding and controlling the conformational behavior of the scaffold will be key to designing molecules that present the optimal geometry for binding to their target.

Bioisosteric Replacement: The systematic replacement of functional groups on the piperidin-4-one scaffold with bioisosteres will be explored to fine-tune the physicochemical properties, potency, and selectivity of the resulting compounds.

| Design Strategy | Objective | Key Tools and Techniques |

| Structure-Based Design | To design ligands that have high affinity and selectivity for a specific biological target. nih.gov | X-ray crystallography, NMR spectroscopy, computational docking. |

| Fragment-Based Design | To build potent ligands by combining or growing small molecular fragments. mdpi.com | Biophysical screening techniques (SPR, ITC), X-ray crystallography. |

| Conformational Analysis | To understand and control the 3D shape of the molecule to optimize target binding. | NMR spectroscopy, computational modeling. |

| Bioisosteric Replacement | To improve the ADME/Tox properties of a lead compound while maintaining or improving its potency. | Synthetic chemistry, computational chemistry. |

Q & A

Q. What are the recommended synthetic routes for (S)-2-Ethylpiperidin-4-one in laboratory settings?

Methodological Answer:

- Catalytic Hydrogenation: Use palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) at 25–50°C to reduce precursor imines or ketones. Monitor reaction progress via thin-layer chromatography (TLC) .

- Chiral Resolution: Employ enantioselective catalysis (e.g., Jacobsen’s catalyst) to isolate the (S)-enantiomer. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance enantiomeric excess (ee) .

- Purification: Utilize recrystallization in dichloromethane/hexane or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Table 1: Synthesis Conditions Comparison

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ in EtOH | 30 | 78 | 92 |

| Chiral Resolution | Jacobsen’s catalyst | 25 | 65 | 98 |

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and ketone (δ ~210 ppm in ) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 141.1154 (C₇H₁₃NO) and fragmentation patterns .

- Polarimetry: Measure optical rotation ([α]D²⁵) to confirm enantiomeric purity (>99% ee for the (S)-form) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and acids. Label with CAS No. and hazard symbols (e.g., GHS07 for irritant) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-Analysis: Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity of compounds .

- Reproducibility Checks: Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .

- Statistical Modeling: Apply multivariate regression to identify confounding factors (e.g., solvent polarity, cell line variability) .

Q. What computational approaches predict the reactivity of this compound in chiral environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) for stereoselective reactions (e.g., nucleophilic additions) using B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetone vs. water) on transition-state stabilization over 100-ns trajectories .